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Compound of Interest

Compound Name: VUF5834

Cat. No.: B1684070

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LUF5834, with the chemical name 2-amino-4-(4-hydroxyphenyl)-6-[(1H-imidazol-2-
ylmethyl)thio]-3,5-pyridinecarbonitrile, is a notable non-ribose partial agonist for the adenosine
Al and A2A receptors.[1] The discovery of LUF5834 challenged the traditional understanding
that a ribose moiety is essential for adenosine receptor agonism.[1] This compound has
emerged as a valuable pharmacological tool for studying adenosine receptor function and
holds potential for therapeutic applications in conditions where modulation of the adenosinergic
system is beneficial. This technical guide provides a comprehensive overview of the discovery,
synthesis, and biological characterization of LUF5834.

Physicochemical Properties and Data

LUF5834 is a potent ligand for adenosine receptors, exhibiting selectivity for A1 and A2A
subtypes over the A3 receptor.[2] Its key physicochemical and pharmacological parameters are
summarized below.

© 2025 BenchChem. All rights reserved. 1/11 Tech Support


https://www.benchchem.com/product/b1684070?utm_src=pdf-interest
https://pubmed.ncbi.nlm.nih.gov/20599769/
https://pubmed.ncbi.nlm.nih.gov/20599769/
https://www.rndsystems.com/products/luf-5834_4603
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Property

Value

Reference

Chemical Name

2-Amino-4-(4-
hydroxyphenyl)-6-[(1H-

imidazol-2-ylmethyl)thio]-3,5-

pyridinecarbonitrile

Molecular Formula C17H12N60S [2]
Molecular Weight 348.38 g/mol [2]
CAS Number 333962-91-7 [2]
Purity >98% (HPLC) [2]
Solubility Soluble to 100 mM in DMSO [2]
Storage Store at -20°C [2]

Binding Affinity and Efficacy

The interaction of LUF5834 with adenosine receptor subtypes has been characterized through

various in vitro assays. The following tables summarize the key binding affinity (Ki) and

functional efficacy (EC50) values.

Table 1: Binding Affinity (Ki) of LUF5834 at Human Adenosine Receptors

Receptor Subtype Ki (nM) Assay Conditions Reference
Competition binding

Al 2.6 assay using [2]
[BH]DPCPX
Competition binding

A2A 2.6 assay using [2]
[3H]ZM241385
Competition binding

A3 538 assay using [125I]AB-  [2]
MECA
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Table 2: Functional Efficacy (EC50) of LUF5834 at Human Adenosine Receptors

Receptor Subtype EC50 (nM) Assay Type Reference
CcAMP accumulation

A2A 12 [2]
assay

cAMP accumulation
A2B 12
assay

Synthesis of LUF5834

While a specific, detailed synthesis protocol for LUF5834 is not publicly available, a likely
synthetic route can be inferred from the synthesis of analogous 2-amino-3,5-dicyanopyridine
derivatives.[3][4] The general strategy involves a multi-component reaction to construct the
core pyridine scaffold.

Proposed Synthetic Pathway:

A plausible synthesis of LUF5834 would likely involve a one-pot, three-component reaction of
4-hydroxybenzaldehyde, malononitrile, and 2-((1H-imidazol-2-yl)methyl)thio-malononitrile,
catalyzed by a base such as piperidine or a Lewis acid.

4-Hydroxybenzaldehyde

Malononitrile

LUF5834

2-((1H-imidazol-2-yl)methyl)thio-malononitrile

Base Catalyst (e.qg., Piperidine)
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Proposed one-pot synthesis of LUF5834.

Mechanism of Action and Signaling Pathways

LUF5834 acts as a partial agonist at adenosine A1 and A2A receptors.[1] Unlike traditional
adenosine agonists that rely on the ribose moiety for their activity, LUF5834 interacts with a
distinct set of amino acid residues within the binding pocket of the A2A receptor.[5]

Adenosine Al Receptor Signaling

Activation of the adenosine Al receptor by LUF5834 primarily couples to inhibitory G proteins
(Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic
AMP (cAMP) levels.[6] Additionally, Al receptor activation can stimulate phospholipase C
(PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which
in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[6][7]
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LUF5834-mediated A1l receptor signaling.

Adenosine A2A Receptor Signaling

Upon binding of LUF5834, the adenosine A2A receptor couples to stimulatory G proteins (GSs).
[8] This activates adenylyl cyclase, leading to an increase in intracellular cAMP levels and
subsequent activation of protein kinase A (PKA).[9][10] PKA can then phosphorylate various
downstream targets, modulating gene expression and cellular function.
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Experimental Protocols
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The characterization of LUF5834 has relied on standard pharmacological assays. Detailed
below are the general methodologies for radioligand binding and cAMP accumulation assays.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of LUF5834 for adenosine receptors.

Protocol Outline:

Membrane Preparation: Cell membranes expressing the target adenosine receptor subtype
are prepared by homogenization and centrifugation.[11]

o Assay Buffer: A suitable buffer, typically Tris-HCI with MgCI2, is used.[11]

 Incubation: Membranes are incubated with a specific radioligand (e.g., [BH]DPCPX for A1,
[BH]ZM241385 for A2A) and varying concentrations of LUF5834.[1][8]

e Separation: Bound and free radioligand are separated by rapid filtration through glass fiber
filters.[11]

» Quantification: The radioactivity retained on the filters is measured by liquid scintillation
counting.[11]

o Data Analysis: Competition binding curves are generated, and IC50 values are determined.
Ki values are calculated using the Cheng-Prusoff equation.[8]
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Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of LUF5834 to stimulate or inhibit the production of
cyclic AMP, providing its efficacy (EC50) value.

Protocol Outline:

o Cell Culture: Cells expressing the adenosine receptor of interest are cultured in appropriate
media.[12]

o Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.[13]

» Stimulation: Cells are treated with varying concentrations of LUF5834 in the presence of a
phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[12] For Gi-coupled
receptors, forskolin is often used to stimulate basal CAMP levels.
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o Cell Lysis: After incubation, cells are lysed to release intracellular cAMP.[14]

o CAMP Detection: The concentration of CAMP is quantified using a competitive immunoassay,
often employing fluorescence resonance energy transfer (FRET) or enzyme-linked
immunosorbent assay (ELISA) technology.[12][15]

o Data Analysis: Dose-response curves are plotted to determine the EC50 value of LUF5834.
[12]

Plate receptor-expressing cells

'
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'
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'

Quantify CAMP levels using an immunoassay

'

Analyze data to determine EC50 value
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Workflow for a cAMP accumulation assay.

Conclusion

LUF5834 is a significant pharmacological agent that has advanced our understanding of
adenosine receptor biology. Its unique non-ribose structure and partial agonist activity at Al
and A2A receptors make it a valuable tool for research. This guide provides a foundational
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understanding of its discovery, synthesis, and characterization, intended to support further

investigation and potential therapeutic development by the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Synthesis of LUF5834: A Non-
Ribose Adenosine Receptor Agonist]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1684070#discovery-and-synthesis-of-luf5834]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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